molecular formula C21H17F3N6O2 B2370097 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1115896-16-6

5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2370097
CAS No.: 1115896-16-6
M. Wt: 442.402
InChI Key: UMIJKRZLXSTXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 5-methyl-2-phenyloxazole moiety at the N1 position and a 4-(trifluoromethyl)phenyl carboxamide group at the C4 position. The triazole ring is a pharmacophore widely utilized in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . Structural studies of analogous compounds often employ SHELX software for crystallographic refinement, ensuring accurate conformational analysis .

Properties

IUPAC Name

5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-12-16(27-20(32-12)13-5-3-2-4-6-13)11-30-18(25)17(28-29-30)19(31)26-15-9-7-14(8-10-15)21(22,23)24/h2-10H,11,25H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJKRZLXSTXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (commonly abbreviated as compound X ) is a synthetic derivative that exhibits a range of biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The structural formula of compound X can be represented as follows:

C22H22N6O2\text{C}_{22}\text{H}_{22}\text{N}_{6}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight402.45 g/mol
LogP3.4714
Polar Surface Area87.41 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3

Antimicrobial Properties

Compound X has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives containing the 1,3-oxazole nucleus often exhibit significant antimicrobial effects. For instance, a related study demonstrated that compounds with similar scaffolds effectively inhibited Enterococcus faecium biofilms, suggesting potential use as antibiofilm agents .

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds with triazole and oxazole moieties. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. In vitro studies have shown that compound X can inhibit proliferation in specific cancer cell lines by targeting critical signaling pathways involved in tumor growth .

The biological effects of compound X are primarily mediated through its interaction with specific molecular targets. The triazole and oxazole rings facilitate binding to enzymes and receptors, which can alter their activity. For example, the inhibition of certain kinases involved in cancer progression has been observed, indicating a potential pathway for therapeutic intervention .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxazole derivatives, compound X was tested against Gram-positive and Gram-negative bacteria. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus , indicating moderate antibacterial activity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of compound X on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, suggesting significant cytotoxicity and potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of compound X, it is essential to compare it with similar compounds.

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Compound A: 5-amino-N-(3-methoxyphenyl)-...Triazole derivativeModerateLow
Compound B: N-acyl α-amino acid derivativesOxazole derivativeHighModerate
Compound C: 5-amino-N-(4-ethylphenyl)-...Triazole derivativeLowHigh

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the triazole and oxazole moieties is significant as they are known to confer diverse pharmacological properties. For instance, the introduction of the trifluoromethyl group is associated with increased lipophilicity, which can improve the compound's bioavailability and efficacy in biological systems.

Anticancer Properties

Research indicates that compounds similar to 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. In a study assessing the anticancer effects of related compounds against various cancer cell lines (e.g., SNB-19, OVCAR-8), notable percent growth inhibitions were reported (86.61% against SNB-19) . These findings suggest that modifications to the chemical structure can lead to enhanced cytotoxic effects.

Antifungal Activity

The compound's potential as an antifungal agent has also been explored. A series of derivatives based on triazole structures have shown promising antifungal activity against strains such as Candida albicans, with minimal inhibitory concentration (MIC) values significantly lower than those of standard treatments like fluconazole . The incorporation of oxazole and triazole functionalities may enhance the binding affinity to fungal targets.

Case Study 1: Anticancer Activity

In a comparative study on N-Aryl oxadiazoles, it was found that modifications similar to those in 5-amino derivatives led to substantial growth inhibition in multiple cancer cell lines . The structure–activity relationship (SAR) analysis highlighted that specific substitutions at the aryl position were crucial for enhancing anticancer efficacy.

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Case Study 2: Antifungal Efficacy

A study focusing on triazole derivatives demonstrated that certain compounds exhibited greater antifungal activity than established treatments against Candida species. The synthesized compounds were evaluated for their MIC values, revealing several candidates with MIC ≤ 25 µg/mL against resistant strains .

CompoundTarget StrainMIC (µg/mL)
26Candida albicans≤ 25
34Rhodotorula mucilaginosa≤ 25

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The 5-amino group on the triazole ring exhibits nucleophilic character, enabling reactions with electrophilic agents:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DCM) to form N-acylated derivatives. This modifies solubility and bioactivity profiles .

  • Sulfonation : Interaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide analogs, enhancing metabolic stability .

Key Data :

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, pyridine, 0°C → RTN-Acetyl derivative78
SulfonationBenzenesulfonyl chloride, K₂CO₃, DMFSulfonamide analog65

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Converts the carboxamide to a carboxylic acid, forming 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid .

  • Basic Hydrolysis (NaOH/EtOH, 60°C): Yields the corresponding carboxylate salt, which can be reprotonated to the acid .

Kinetic Data :

ConditionTime (h)Conversion (%)Byproduct
6M HCl492NH₃
2M NaOH685NH₃

Cyclization and Ring-Opening Reactions

The oxazole and triazole rings participate in cycloadditions and rearrangements:

  • Dimroth Rearrangement : Under thermal conditions (refluxing ethanol), the 5-amino-triazole moiety undergoes rearrangement to form 5-alkylamino derivatives .

  • Oxazole Ring Functionalization : Reacts with Grignard reagents (e.g., MeMgBr) at the oxazole’s 4-position, leading to methyl-substituted products .

Example Reaction :

Target Compound+MeMgBrTHF 0 C4 Methyl oxazole derivative(Yield 72 )[5]\text{Target Compound}+\text{MeMgBr}\xrightarrow{\text{THF 0 C}}\text{4 Methyl oxazole derivative}\quad (\text{Yield 72 })\quad[5]

Cross-Coupling Reactions

The trifluoromethylphenyl group enables Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms N-aryl bonds with primary amines under catalytic Pd conditions .

Optimized Conditions :

Reaction TypeCatalystBaseSolventYield (%)
SuzukiPd(PPh₃)₄K₂CO₃DMF/H₂O68
BuchwaldPd₂(dba)₃t-BuONaToluene61

Biological Activity-Driven Modifications

The compound’s antimicrobial and anticancer potential has driven studies on:

  • Metal Complexation : Forms Cu(I) π-complexes with nitrate or trifluoroacetate counterions, enhancing DNA-binding affinity .

  • Hydrogen-Bonding Interactions : The carboxamide participates in N–H⋯O/N hydrogen bonds, critical for target protein inhibition (e.g., Hsp90) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent Modifications Key Properties/Activities Reference ID
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Ethoxyphenyl (electron-donating) vs. trifluoromethylphenyl (electron-withdrawing) Reduced lipophilicity compared to target compound; potential solubility differences
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide Thiazole ring replaces oxazole; trifluoromethylbenzyl group Enhanced polarity due to thiazole; possible altered membrane permeability
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Fluorobenzyl and methylphenyl substituents Moderate antimicrobial activity reported in related derivatives
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Dual methoxyphenyl groups Increased steric bulk; potential impact on receptor binding kinetics

Physicochemical and Crystallographic Comparisons

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to ethoxy or methoxy analogs, favoring blood-brain barrier penetration .
  • Crystal Packing : Dihedral angles between triazole and aryl substituents (e.g., 87.1° in ) influence molecular conformation and intermolecular interactions, which SHELX-refined structures can clarify for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.